Protein timeless homolog (848-856)
Description
Properties
sequence |
AILAHLNTV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein timeless homolog (848-856) |
Origin of Product |
United States |
Evolutionary Divergence and Functional Specialization of Timeless Proteins
Orthologs and Paralogs of Timeless Across Eukaryotic Lineages
Homologous genes, which are descended from a common ancestral gene, can be categorized as either orthologs or paralogs. nih.gov Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes within the same organism that arose from a gene duplication event. nih.gov The Timeless gene family provides a clear example of both.
Phylogenetic analyses have revealed that the mammalian Timeless (mTIM) is not the direct ortholog of the Drosophila Timeless (dTIM) that is central to the fly's circadian rhythm. nih.gov Instead, mTIM is the ortholog of a Drosophila paralog called Timeout (Tim-2). nih.govwikipedia.org The duplication event that gave rise to dTIM and Timeout is thought to have occurred around the time of the Cambrian Explosion. nih.gov This duplication allowed for the neofunctionalization of dTIM, leading to its specialized role in the Drosophila circadian clock, while Timeout and its orthologs, including mTIM, retained more ancient functions. sdbonline.org
| Gene/Protein | Lineage | Relationship to dTIM | Primary Function |
| dTIM (Timeless) | Drosophila melanogaster | Paralog | Circadian rhythm regulation nih.govnih.gov |
| mTIM (Timeless homolog) | Mammals (e.g., humans, mice) | Ortholog of Timeout (dTIM paralog) | DNA replication, genome stability, embryonic development nih.govwikipedia.orgnih.gov |
| Timeout (Tim-2) | Drosophila melanogaster | Paralog | Chromosome integrity, development nih.gov |
| Tof1 | Saccharomyces cerevisiae (yeast) | Ortholog of mTIM | Replication fork stability, DNA damage checkpoint nih.govnih.gov |
| Swi1 | Schizosaccharomyces pombe (yeast) | Ortholog of mTIM | Replication fork stability, DNA damage checkpoint nih.govnih.gov |
| TIM-1 | Caenorhabditis elegans (nematode) | Ortholog of mTIM | Replication fork stability, sister chromatid cohesion nih.govsdbonline.org |
The functional divergence between dTIM and mTIM is a prime example of how gene duplication can lead to the evolution of new biological roles.
Drosophila TIM (dTIM): In Drosophila, dTIM is an indispensable component of the core circadian clock machinery. nih.gov It forms a heterodimer with the PERIOD (PER) protein, and this complex is central to the negative feedback loop that drives circadian oscillations. wikipedia.org The dTIM protein is also light-sensitive, and its light-induced degradation is a key mechanism for entraining the fly's internal clock to the external light-dark cycle. sdbonline.org While dTIM is critical for circadian rhythms, its non-circadian roles appear to be minimal, though some studies suggest a potential residual function in maintaining chromosome integrity, inherited from its ancestral paralog, Timeout. nih.gov Additionally, dTIM has been implicated in non-circadian functions such as oogenesis. nih.gov
Mammalian TIM (mTIM): In stark contrast to dTIM, the primary functions of mTIM are not directly related to the core circadian oscillator in mammals. nih.gov Instead, mTIM plays a vital role in fundamental cellular processes, including DNA replication and the maintenance of genomic stability. nih.govuniprot.orguniprot.org It is a component of the replication fork and is involved in the S-phase checkpoint response to DNA damage. nih.govnih.gov The essential nature of these functions is underscored by the fact that homozygous knockout of the mTim gene is lethal in mouse embryos. nih.govpnas.org While some studies suggest mTIM may have a peripheral or modulatory role in the mammalian circadian clock, it is not a core clock component in the same way as dTIM is in flies. nih.govpnas.org For instance, mTIM can interact with mammalian clock proteins like PER and CRYPTOCHROME (B1237616) (CRY), but this interaction is also implicated in non-circadian DNA damage responses. nih.gov
The non-circadian functions of mTIM are evolutionarily ancient and are conserved in a wide range of eukaryotes, including yeast and nematodes. This suggests that the role of Timeless in DNA metabolism predates its specialized circadian function in insects.
Saccharomyces cerevisiae (Tof1) and Schizosaccharomyces pombe (Swi1): In these yeast species, the orthologs of mTIM, known as Tof1 and Swi1 respectively, are crucial for stabilizing the DNA replication fork and are involved in the S-phase checkpoint. nih.govnih.gov They are part of the replication fork protection complex and help to ensure the faithful duplication of the genome. nih.gov
Caenorhabditis elegans (TIM-1): In the nematode C. elegans, the Timeless ortholog, TIM-1, is also essential for DNA replication and sister chromatid cohesion. nih.govsdbonline.org Its functions are critical for proper cell division and embryonic development. sdbonline.org
The conservation of these non-circadian roles across such diverse eukaryotic lineages strongly supports the hypothesis that the ancestral function of the Timeless protein family was in maintaining genome integrity. sdbonline.org
Evolutionary Pressures Shaping Timeless Homolog Function
The divergence of Timeless protein function has been driven by various evolutionary pressures. The high degree of conservation of TIM protein sequence in Drosophila virilis compared to Drosophila melanogaster suggests that functional domains like the PER interaction domains and the nuclear localization signal are under strong purifying selection. nih.gov In contrast, regions like the acidic domain and the cytoplasmic localization domain are less conserved, indicating they may be subject to different evolutionary pressures. nih.gov
The evolution of dTIM's role in the circadian clock of insects appears to be a case of neofunctionalization following gene duplication. This allowed insects to develop a robust, light-sensitive clock, which is highly advantageous for synchronizing their behavior and physiology with the daily environmental cycles. The coevolution of dTIM with its interacting partners, such as PER and the light-sensing protein CRYPTOCHROME (CRY), was likely a key factor in this process.
Conversely, the retention of the ancestral, non-circadian functions in mTIM and its orthologs in other eukaryotes highlights the fundamental importance of these roles in DNA replication and repair. The selective pressure to maintain genome integrity is a powerful force that has conserved these functions throughout a vast span of evolutionary time.
Molecular Architecture and Domain Specific Functionality of Protein Timeless Homolog
Overall Domain Organization of Protein Timeless Homolog
Human TIMELESS is a large, multi-domain protein composed of 1208 amino acids. nih.gov Its structure includes a conserved N-terminal domain and a C-terminal domain which harbors several critical functional regions. ontosight.aiebi.ac.uk The N-terminal region is involved in protein-protein interactions, including the formation of a heterodimeric complex with Tipin, which is essential for its role in DNA replication and checkpoint control. uniprot.orgnih.gov The C-terminal half contains a DNA-binding domain (DBD) and a PARP1-binding (PAB) domain. genecards.orgnih.gov This C-terminal region is vital for processes such as replication past G-quadruplex (G4) DNA structures. genecards.org Additionally, a putative nuclear localization signal is located between residues 1182-1199, which is necessary for its role in regulating the circadian rhythm. genecards.org
Structural Determinants of Function
The specific functions of TIMELESS are dictated by the structural characteristics of its individual domains.
Research on the N-terminal Domain
The N-terminal domain of human TIMELESS, encompassing amino acids 1-463, adopts an α-helical structure resembling a horseshoe. nih.gov This domain is crucial for the constitutive interaction with Tipin, forming a stable heterodimeric complex. nih.gov Research has shown that this N-terminal segment contains a partial binding site for Tipin, and the interaction involves a composite binding interface comprising different domains of TIMELESS. nih.gov The TIMELESS-Tipin complex is a core component of the replisome, playing a vital role in stabilizing replication forks, activating the S-phase checkpoint, and establishing sister chromatid cohesion. uniprot.orgnih.gov This interaction is evolutionarily conserved and is fundamental to the roles of TIMELESS in maintaining genomic integrity during DNA replication and in response to genotoxic stress. nih.gov
Research on the C-terminal Domain and its Sub-regions
The C-terminal domain of TIMELESS is a hub for critical functions related to DNA repair and replication. genecards.orgebi.ac.uk It comprises a DNA-binding domain and a PARP1-binding region, both of which are essential for its role in homologous recombination repair and navigating complex DNA secondary structures. genecards.orguniprot.org
Within the C-terminal region of human TIMELESS lies a previously unrecognized DNA-binding domain (DBD) spanning residues 816-954. genecards.orgnih.gov This domain exhibits a structural similarity to myb-like proteins of the homeodomain-like superfamily. nih.gov Structurally, the DBD consists of two three-helix bundles, an N-terminal and a C-terminal bundle, connected by a flexible linker. nih.gov A unique feature of this DBD is the presence of a fourth alpha-helix in both the N- and C-terminal repeats. biorxiv.org
This domain has the ability to bind to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). genecards.orgnih.gov Notably, it shows a high affinity for guanine-rich DNA sequences that can form G-quadruplex (G4) structures. genecards.orgnih.gov The interaction with G4 DNA suggests a role for TIMELESS in detecting these structures at the replication fork, thereby facilitating their resolution to prevent genetic and epigenetic instability. nih.gov
TIMELESS physically interacts with Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair. uniprot.orgh1.conih.gov This interaction is mediated by a PARP1-binding domain (PAB) located in the C-terminus of TIMELESS. uniprot.orgwikipedia.org The interaction is direct and independent of poly(ADP-ribosyl)ation, the enzymatic activity of PARP1. uniprot.orgh1.conih.gov
The TIMELESS-PARP1 interaction is crucial for the recruitment of TIMELESS to sites of DNA damage, particularly double-strand breaks. uniprot.orgh1.co This recruitment is a key step in promoting homologous recombination repair. uniprot.orgh1.co Furthermore, the physical association between TIMELESS and PARP1 is essential for activating a compensatory pathway for processing Okazaki fragments during lagging strand synthesis, thus preventing the accumulation of single-stranded DNA gaps. nih.gov Disrupting this interaction leads to impaired DNA repair and increased cytotoxic effects in combination with deficiencies in other DNA repair pathways. nih.gov
The specific amino acid sequence 848-856 of Protein Timeless Homolog falls within the identified DNA-binding domain (816-954) and is in close proximity to the PARP1-binding region. genecards.orgnih.govuniprot.orgh1.co While direct functional studies on the 848-856 peptide are limited, its location within these critical domains suggests a significant role.
The DNA-binding domain, which encompasses this sequence, is characterized by its ability to recognize and bind G-quadruplex structures. nih.gov The flexibility of the linker connecting the N- and C-terminal bundles of the DBD, near which this sequence lies, is thought to be important for its DNA binding activity. nih.gov
Furthermore, the entire C-terminal domain, including the DBD and the PARP1-binding region, is required for replication past G4 structures. genecards.org The interaction with PARP1 is critical for the recruitment of TIMELESS to DNA lesions and for subsequent repair processes. uniprot.orgh1.co Therefore, the 848-856 region, as part of this integrated functional unit, likely contributes to the structural integrity and/or the direct binding interactions necessary for both G4 DNA recognition and the recruitment and stabilization of the PARP1 complex at sites of DNA damage.
Mechanisms of Protein Timeless Homolog Oligomerization
The functional versatility of the Protein Timeless Homolog (TIM) is intrinsically linked to its capacity to form complex molecular assemblies through oligomerization. This process involves both self-association (homodimerization) and the formation of stable complexes with other proteins (heterodimerization). These interactions are crucial for its roles in DNA replication, checkpoint signaling, and circadian rhythm regulation. The mechanisms of oligomerization are dictated by specific domains within the TIM protein that mediate these protein-protein interactions.
TIM-TIPIN Heterodimerization A primary mechanism of TIM's function in genome maintenance is its formation of a stable heterodimeric complex with the TIM-Interacting Protein (TIPIN). nih.gov Extensive research, including gel-filtration chromatography and cryo-electron microscopy (cryo-EM), has demonstrated that TIM and TIPIN form a stable complex with a 1:1 stoichiometry. researchgate.net This TIM/TIPIN complex is fundamental for the intra-S phase checkpoint response to DNA damage and for stabilizing replication forks during both normal and stressful conditions. nih.govuniprot.org The complex plays a key role in coordinating the activities of DNA polymerases and the CMG helicase, thereby coupling DNA unwinding with synthesis. uniprot.org The stability and formation of this complex are essential for preventing replication stress and maintaining genome integrity. nih.govnih.gov
TIM Homodimerization Evidence suggests that mammalian TIM is capable of self-associating to form homodimers. Studies have shown that the N-terminal region of TIM is likely responsible for this dimerization. nih.gov In co-transfection experiments, a full-length TIM protein was able to facilitate the nuclear translocation of a truncated TIM mutant consisting of only the first 309 amino acids. nih.gov This finding strongly suggests that the domain responsible for self-association is located within this N-terminal portion of the protein. While the precise structural interface of the homodimer is less characterized than the TIM/TIPIN complex, this self-association is a potential mechanism for regulating its functions.
Interaction with Circadian and DNA Repair Proteins In Drosophila, the heterodimerization of TIM with the PERIOD (PER) protein is a cornerstone of the circadian clock's negative feedback loop. wikipedia.org The TIM protein possesses conserved functional domains, including a specific PER interaction domain, that facilitates this critical partnership. wikipedia.org
In mammals, TIM interacts with various proteins involved in the circadian clock and DNA repair. It associates with Cryptochrome (B1237616) (CRY) proteins, and studies have identified that the C-terminal coiled-coil domain of CRY1 is involved in this interaction. nih.gov TIM can influence the stability of the PER2-CRY2 complex and the nuclear localization of PER1. uniprot.org Furthermore, in response to DNA double-strand breaks, TIM is recruited to sites of damage and promotes homologous recombination repair through its interaction with Poly (ADP-ribose) polymerase 1 (PARP1). uniprot.org This interaction is mediated by a C-terminal PARP1-binding (PAB) domain found in mammalian TIM. wikipedia.org
These diverse oligomerization mechanisms underscore how TIM acts as a scaffold or hub, integrating signals from different cellular pathways to ensure cellular homeostasis.
Research Findings on TIM Oligomerization
The following table summarizes the key oligomerization states of Protein Timeless Homolog, the interacting partners, and the functional implications of these interactions.
| Interacting Partner | Type of Oligomerization | Interacting Domain/Region on TIM | Key Functional Significance |
| TIPIN | Heterodimer | Not fully specified; forms a 1:1 stoichiometric complex. researchgate.net | Replication fork stability, intra-S phase checkpoint control. nih.govuniprot.org |
| TIMELESS | Homodimer | N-terminal region (implicated within amino acids 1-309). nih.gov | Regulation of TIM's nuclear localization and function. nih.gov |
| PER (Period) | Heterodimer | PER interaction domain. wikipedia.org | Core negative feedback loop of the circadian clock (Drosophila). wikipedia.org |
| CRY (Cryptochrome) | Heterodimer | Not fully specified; interacts with the C-terminal coiled-coil of CRY1. nih.gov | Regulation of circadian clock components and checkpoint activation. nih.govnih.gov |
| PARP1 | Heterodimer | C-terminal PARP1-binding (PAB) domain. uniprot.orgwikipedia.org | DNA double-strand break repair via homologous recombination. uniprot.org |
Molecular Interactions of Protein Timeless Homolog
Protein-Protein Interactions in DNA Replication and Repair Complexes
Timeless acts as a scaffold protein within the replisome, the multi-protein complex that carries out DNA replication. It facilitates the coordination of helicase and polymerase activities and is integral to the fork protection complex (FPC), which safeguards the integrity of both active and stalled replication forks. nih.govresearchgate.net
Timeless forms a stable heterodimeric complex with the Timeless-interacting protein (TIPIN). pnas.orguniprot.org This interaction is fundamental for the stability and nuclear localization of both proteins; the depletion of one partner leads to the degradation of the other. uniprot.orgpnas.org The Timeless-TIPIN complex is a core component of the FPC and is critical for regulating DNA replication under both normal and stressed conditions. uniprot.orguniprot.org This complex is involved in stabilizing replication forks, influencing CHEK1 phosphorylation, and activating the intra-S phase checkpoint in response to genotoxic stress. pnas.orguniprot.org The formation of the Timeless-TIPIN complex is a prerequisite for many of its downstream interactions and functions in maintaining genomic integrity. drexel.edunih.gov
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless, TIPIN | Formation of a stable heterodimer, mutual stabilization, and nuclear localization. | DNA Replication, Checkpoint Control |
The Timeless-TIPIN complex directly associates with the minichromosome maintenance (MCM) 2-7 complex, the core component of the replicative helicase. pnas.orgnih.govoup.com This interaction is thought to occur on the chromatin throughout the cell cycle, not just during the S phase. nih.gov Timeless has been shown to inhibit the DNA-dependent ATPase and DNA unwinding activities of the MCM complex. nih.govnih.gov Specifically, the Timeless-TIPIN complex can inhibit the activity of the fully assembled CMG (Cdc45-Mcm2-7-GINS) helicase. pnas.orguniprot.org This regulatory role is crucial for coupling the unwinding of DNA by the helicase with the synthesis of new DNA by polymerases, preventing the accumulation of excessive single-stranded DNA. nih.govnih.gov Under replication stress, Timeless remains associated with the MCM helicase even as DNA polymerases may stall and dissociate. nih.govfrontiersin.orgcardoso-lab.org
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless-TIPIN, MCM2-7 Complex | Regulation of helicase activity, coupling of DNA unwinding and synthesis. | DNA Replication |
In contrast to its inhibitory effect on the replicative helicase, the Timeless-TIPIN complex stimulates the activities of the primary replicative DNA polymerases: alpha, delta, and epsilon. nih.govpnas.orguniprot.org While stable interactions with purified polymerases in vitro have not been consistently observed, studies in cells indicate that Timeless does interact with these polymerases. pnas.org This dual regulatory function—slowing the helicase while enhancing polymerase activity—is central to the role of Timeless in coordinating the activities at the replication fork and ensuring processive and accurate DNA synthesis. nih.govoup.com
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless-TIPIN, DNA Polymerase alpha | Stimulation of polymerase activity. | DNA Replication |
| Timeless-TIPIN, DNA Polymerase delta | Stimulation of polymerase activity. | DNA Replication |
| Timeless-TIPIN, DNA Polymerase epsilon | Stimulation of polymerase activity. | DNA Replication |
Timeless interacts with Claspin (CLSPN), another key mediator protein in the DNA replication checkpoint pathway. uniprot.orgnih.gov This interaction is required to achieve a normal replication fork rate and for efficient leading-strand replication. nih.govnih.gov The Timeless-TIPIN complex may also facilitate the nuclear accumulation of Claspin, particularly under conditions of replication stress, highlighting a cooperative role in checkpoint signaling. uniprot.org
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless-TIPIN, Claspin | Regulation of replication fork speed, checkpoint activation. | DNA Replication, Checkpoint Control |
Timeless engages in critical interactions with DEAD-box RNA/DNA helicases, notably DDX1 and DDX11 (also known as ChlR1). frontiersin.orgresearchgate.net Timeless establishes a direct physical and functional interaction with the DDX11 helicase. nih.govplos.orgoup.com This interaction is vital for several processes, including the establishment of sister chromatid cohesion, which is coupled to DNA replication. nih.govplos.org The Timeless-DDX11 partnership is also crucial for navigating and resolving secondary DNA structures like G-quadruplexes (G4s) that can impede replication fork progression. nih.govembopress.org Timeless possesses a G4-binding domain and works in concert with DDX11 to ensure these structures are resolved, preventing replication fork stalling and DNA damage. nih.govembopress.org The interaction with DDX1 is also implicated in processing G4 structures. uniprot.org Timeless stimulates the helicase activity of DDX11, enhancing its ability to unwind these complex DNA structures. oup.com
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless, DDX11 (ChlR1) | Sister chromatid cohesion, resolution of G-quadruplex structures, stimulation of helicase activity. | DNA Replication, Sister Chromatid Cohesion |
| Timeless, DDX1 | Processing of G-quadruplex structures. | DNA Replication |
Beyond its role at the replication fork, Timeless is involved in the DNA damage response through a direct interaction with Poly(ADP-ribose) polymerase 1 (PARP1). nih.govhku.hknih.gov Timeless physically binds to the catalytic domain of PARP1, and this interaction is notably independent of PARP1's enzymatic activity (poly(ADP-ribosyl)ation). hku.hknih.govuniprot.orgbohrium.com This Timeless-PARP1 complex is distinct from the Timeless-TIPIN complex. nih.gov The recruitment of Timeless to sites of DNA double-strand breaks is dependent on PARP1. nih.govhku.hk This interaction is crucial for promoting efficient homologous recombination (HR) repair, a major pathway for error-free repair of such breaks. hku.hknih.govhku.hk Timeless appears to function as a scaffold, facilitating the interaction of PARP1 with its substrates and stabilizing the repair complex at the site of damage. researchgate.netresearchgate.netnih.gov
| Interacting Proteins | Function of Interaction | Cellular Process |
| Timeless, PARP1 | Recruitment to DNA damage sites, promotion of homologous recombination repair, stabilization of PARP1 substrate interactions. | DNA Damage Response, Homologous Recombination |
in Circadian Clock Regulation
The Protein Timeless Homolog (TIM) is a crucial component of the molecular machinery that governs circadian rhythms. Its function is intrinsically linked to a series of complex and dynamic protein-protein interactions that drive the negative feedback loop of the circadian clock.
Complex Formation with Period (PER) Proteins (PER1, PER2, PER3)
The interaction between TIM and Period (PER) proteins is a cornerstone of the circadian negative feedback loop. In Drosophila, the TIM protein physically interacts with the PER protein, and this dimerization is essential for the subsequent nuclear entry of the complex nih.gov. This interaction is mediated by specific domains within both proteins, including the PAS domain of PER nih.gov. The formation of the TIM-PER heterodimer is a critical regulatory step that dictates the timing of nuclear translocation and, consequently, the repression of clock gene transcription nih.gov.
In mammals, the role of TIM in the core clock is complemented by its interaction with the three PER homologs: PER1, PER2, and PER3. The mammalian TIM protein forms a complex with PER proteins, which is essential for the stability and nuclear localization of PERs nih.gov. Down-regulation of the full-length mammalian TIM has been shown to significantly affect the expression levels of Per1, Per2, and Per3 nih.gov. The Drosophila TIM (dTIM) protein dimerizes with PER1/2, leading to the tandem repression of the BMAL1/CLOCK complex, which in turn activates circadian clock-dependent genes nih.gov. While TIM interacts directly with PER1 and PER2, its interaction with PER3 is less direct, as PER3's translocation to the nucleus is primarily mediated by binding to PER1, PER2, CRY1, or CRY2, but not directly to TIM uniprot.orguniprot.org.
| Interacting Protein | Role of Interaction | Key Findings |
| PER1 | Forms a repressor complex with TIM to inhibit CLOCK/BMAL1 activity. | Interaction is crucial for the nuclear translocation of PER1. Down-regulation of TIM affects PER1 expression levels nih.gov. |
| PER2 | Forms a repressor complex with TIM to inhibit CLOCK/BMAL1 activity. | The TIM-PER2 interaction is important for PER2 stability. A mutation in TIM can lead to the destabilization of the PER2-CRY2 repressor complex nih.gov. |
| PER3 | Indirectly involved in the TIM-containing repressor complex. | Nuclear translocation of PER3 is not directly mediated by TIM but by other PER and CRY proteins uniprot.orguniprot.org. |
Interaction with Cryptochrome (B1237616) (CRY) Proteins (CRY1, CRY2)
Cryptochrome (CRY) proteins are another set of key players in the circadian clock, acting as primary light sensors in Drosophila and as transcriptional repressors in mammals. TIM's interaction with CRY proteins is fundamental to both light-dependent clock resetting and the core negative feedback loop.
In Drosophila, light activation of CRY triggers the degradation of TIM, leading to the resetting of the circadian clock researchgate.netnih.gov. This light-induced interaction is a critical mechanism for entraining the internal clock to the external light-dark cycle.
In mammals, TIM forms a complex with CRY1 and CRY2, along with the PER proteins. This larger TIM-PER-CRY complex is the primary repressive unit that inhibits the transcriptional activity of the CLOCK/BMAL1 heterodimer researchgate.net. The human Timeless protein has been shown to interact with cryptochrome 2 nih.govusbio.netuniprot.org. The formation of this complex is a key step in the negative feedback loop, and its stability and translocation to the nucleus are tightly regulated. Low levels of nuclear CRY1 have been shown to be sufficient to regulate PER nuclear localization and maintain the functionality of the transcriptional/translational feedback loops in the suprachiasmatic nucleus (SCN) cam.ac.uk.
| Interacting Protein | Role of Interaction | Key Findings |
| CRY1 | Forms a repressive complex with TIM and PER proteins. | The presence of CRY1 is critical for the nuclear localization of PER proteins and the subsequent inhibition of CLOCK/BMAL1 cam.ac.uk. The interaction between CRY1 and PER2 can be modulated by zinc binding and disulfide bond formation nih.gov. |
| CRY2 | Forms a repressive complex with TIM and PER proteins. | Human TIM interacts with CRY2 nih.govusbio.netuniprot.org. A mutation in TIM can lead to the destabilization of the PER2-CRY2 repressor complex nih.gov. |
Relationship with CLOCK/BMAL1 Complex
The CLOCK/BMAL1 heterodimer is the primary positive regulator of the circadian clock, driving the transcription of core clock genes, including Per and Cry. The TIM-PER-CRY complex directly antagonizes the activity of the CLOCK/BMAL1 complex. Upon translocation to the nucleus, the TIM-containing repressive complex binds to the CLOCK/BMAL1 heterodimer, inhibiting its ability to activate transcription uniprot.orgjensenlab.org. This inhibition is the central mechanism of the negative feedback loop, leading to the rhythmic expression of clock genes. The repression of CLOCK/BMAL1 activity by the TIM-PER-CRY complex continues until the repressive complex is degraded, allowing a new cycle of transcription to begin researchgate.net.
Interactions with Cell Cycle Checkpoint Proteins (e.g., CHEK1, ATR, ATRIP)
Beyond its role in the circadian clock, Protein Timeless Homolog is intimately involved in the cell cycle and DNA damage response pathways. It functions as a critical link between the circadian cycle and the machinery that ensures genomic integrity. TIM interacts with several key cell cycle checkpoint proteins, including Checkpoint Kinase 1 (CHEK1), Ataxia Telangiectasia and Rad3-related (ATR), and ATR-Interacting Protein (ATRIP) nih.govusbio.netuniprot.org.
The interaction of TIM with the ATR-ATRIP complex and CHEK1 is crucial for the activation of the DNA damage checkpoint, particularly in response to replication stress nih.govnih.gov. TIM acts as a mediator in the ATR-dependent phosphorylation and activation of CHEK1 nih.govnih.gov. This function is essential for halting the cell cycle to allow for DNA repair. Down-regulation of TIM has been shown to compromise replication and intra-S checkpoints, highlighting its importance in maintaining genomic stability nih.govusbio.netuniprot.org. The Timeless-Tipin complex, in particular, plays a significant role in mediating CHEK1 phosphorylation by ATR in response to DNA damage and replication stress nih.gov.
| Interacting Protein | Role of Interaction | Key Findings |
| CHEK1 | TIM mediates the activation of CHEK1 in response to DNA damage. | TIM is required for the phosphorylation of CHEK1 by ATR nih.govnih.gov. This interaction is a key part of the intra-S phase checkpoint. |
| ATR | TIM interacts with the ATR-ATRIP complex to transduce the DNA damage signal. | The interaction between the Timeless-Tipin complex and ATR-ATRIP is mediated in part through Replication Protein A (RPA) nih.gov. |
| ATRIP | Forms a complex with ATR that interacts with TIM. | The ATR-ATRIP complex is essential for the DNA damage response, and its interaction with TIM is a critical step in signaling nih.govuniprot.org. |
Nucleic Acid Interactions
Protein Timeless Homolog's role in DNA replication and repair necessitates its interaction with nucleic acids, although this is often mediated through its association with other proteins.
Binding to Single-Stranded DNA (ssDNA) and Double-Stranded DNA (dsDNA)
While direct binding of TIM to DNA is not as well characterized as its protein-protein interactions, it is known to be a DNA-binding protein uniprot.org. Its function in stabilizing replication forks and promoting DNA repair suggests a close association with DNA structures, particularly at sites of replication stress and DNA damage.
The Timeless-Tipin complex is recruited to replication forks, in part, through its interaction with Replication Protein A (RPA), which coats single-stranded DNA (ssDNA) semanticscholar.org. This interaction is modulated by the conformation of RPA on the ssDNA, suggesting a dynamic recruitment process semanticscholar.org. This indicates that while TIM may not bind directly to ssDNA with high affinity on its own, it is a key component of the protein machinery that interacts with and stabilizes ssDNA at the replication fork. Furthermore, in response to double-strand breaks (DSBs), TIM accumulates at DNA damage sites and promotes homologous recombination repair through its interaction with PARP1 uniprot.orghku.hk. This localization to sites of dsDNA breaks further supports its role in interacting with DNA in the context of repair.
Specific Affinity for Guanine-Rich Quadruplex (G4) DNA Structures
Recent research has identified a previously unrecognized DNA-binding domain (DBD) within the C-terminal region of the Protein Timeless homolog that demonstrates a specific and notable affinity for guanine-rich quadruplex (G4) DNA structures. nih.govnih.gov G4 structures are non-canonical secondary structures formed in nucleic acid sequences that are rich in guanine. These structures are increasingly recognized for their roles in crucial cellular processes, including the regulation of DNA replication and transcription. nih.gov
The interaction between the Timeless homolog and G4 DNA is characterized by a significantly higher binding affinity compared to other DNA conformations, such as single-stranded (ssDNA) or double-stranded (dsDNA) DNA. nih.gov This preferential binding suggests a specialized function for the Timeless protein in recognizing and responding to these unique DNA secondary structures within the genome. nih.govnih.gov
Detailed Research Findings
Studies have demonstrated that the isolated DNA-binding domain of the Timeless homolog binds to a well-characterized G4 sequence found in the promoter of the MYC gene with nanomolar affinity. nih.gov This interaction is approximately one order of magnitude tighter than its binding to either ssDNA or dsDNA, highlighting a distinct preference for the G4 structure. nih.gov
Furthermore, when part of the larger Timeless-Tipin complex, a core component of the replication fork protection complex, this affinity for G4 DNA is maintained. nih.gov The Timeless-Tipin complex has been shown to bind to various G4 sequences from different genomic contexts with low micromolar affinity. nih.gov In contrast, measurable interactions with hairpin DNA structures or mutated G4 sequences that cannot form the quadruplex structure were not observed, further confirming the specificity of this interaction. nih.gov
This specific recognition of G4 structures by the C-terminus of Timeless is crucial for maintaining processive DNA replication, particularly through genomic regions prone to forming these secondary structures. nih.govnih.gov The protein's ability to sense these potential impediments allows for the recruitment of other factors, such as the DDX11 helicase, to resolve the G4 structures and prevent replication fork stalling and potential genomic instability. nih.govnih.gov
Table 1: Binding Affinity of Timeless Homolog Domains for Different DNA Structures
| Interacting Molecule | DNA Substrate | Binding Affinity | Citation |
|---|---|---|---|
| Timeless DNA-Binding Domain (DBD) | G4 DNA (MYC promoter) | ~10-fold higher than ssDNA/dsDNA | nih.gov |
| Timeless-Tipin Complex | ssG4 (G4 in single-stranded DNA) | Low micromolar | nih.gov |
| Timeless-Tipin Complex | Various G4 DNA sequences | Varies (several-fold) | nih.gov |
| Timeless-Tipin Complex | ssDNA or dsDNA | No appreciable binding | nih.gov |
| Timeless-Tipin Complex | ssHP (Hairpin in single-stranded DNA) | No measurable interaction | nih.gov |
| Timeless-Tipin Complex | Mutated ssG4 (unable to fold) | No measurable interaction | nih.gov |
Cellular Functions and Biological Pathways
Regulation of DNA Replication Dynamics
TIMELESS is an integral component of the replisome, the molecular machinery responsible for DNA replication. It ensures the accurate and efficient duplication of the genome by maintaining the stability of replication forks, promoting the continuous synthesis of DNA, and coordinating the activities of different enzymatic components of the replication machinery.
TIMELESS is essential for stabilizing DNA replication forks, the structures where DNA is actively being duplicated. uniprot.orgjensenlab.orgebi.ac.uk It forms a stable complex with the protein TIPIN, and this TIMELESS-TIPIN complex is a core component of the fork protection complex. nih.govgenecards.org This complex regulates DNA replication under both normal and stressful conditions. uniprot.orggenecards.org The stability provided by TIMELESS is crucial for preventing the collapse of replication forks, which can lead to DNA breaks and genomic instability. nih.gov Depletion of TIMELESS has been shown to cause significant chromosome fragmentation, underscoring its critical role in maintaining the structural integrity of replication forks, particularly when they encounter obstacles or damage. nih.gov
Table 1: Key Factors in TIMELESS-Mediated Replication Fork Stability
| Interacting Protein | Function of Interaction | Consequence of Disruption |
| TIPIN | Forms a stable heterodimeric complex that is a core part of the replisome. | Impaired fork progression, chromosome fragmentation. |
| Replication Fork Machinery | Associates with replisome components to monitor and protect the fork structure. | Increased fork collapse, especially under replication stress. |
Processive DNA synthesis refers to the ability of DNA polymerase to continuously add nucleotides without dissociating from the DNA template. TIMELESS is instrumental in ensuring this processivity. uniprot.org Research indicates that TIMELESS helps the replication machinery navigate through genomic regions that are inherently difficult to replicate, such as those that form G-quadruplex (G4) structures. uniprot.orggenecards.orgembopress.org These secondary structures can impede the progression of the replication fork. TIMELESS facilitates processive DNA synthesis past these impediments, a function that involves its C-terminal domain. embopress.org By ensuring the smooth progression of the replisome, TIMELESS prevents replication fork stalling, a major source of DNA damage. nih.gov
Efficient DNA replication requires tight coordination between the unwinding of the parental DNA duplex by a helicase and the synthesis of new DNA strands by polymerases. TIMELESS plays a direct role in this coupling. uniprot.orggenecards.org The TIMELESS-TIPIN complex interacts with essential replication fork proteins and modulates their activities. nih.gov Specifically, TIMELESS can inhibit the ATPase activity of the CMG (Cdc45-Mcm2-7-GINS) complex, the main replicative DNA helicase, while simultaneously activating the catalytic activities of DNA polymerases α, δ, and ε. uniprot.orgnih.gov This dual function ensures that DNA unwinding does not outpace DNA synthesis, preventing the accumulation of excessive single-stranded DNA which is vulnerable to damage. frontiersin.org
Table 2: TIMELESS Modulation of Replisome Components
| Replisome Component | Effect of TIMELESS Interaction | Biological Outcome |
| CMG Helicase Complex | Inhibits ATPase and DNA unwinding activity. | Prevents excessive unwinding and accumulation of ssDNA. |
| DNA Polymerases (α, δ, ε) | Stimulates catalytic activity. | Promotes efficient and continuous DNA synthesis. |
Contributions to Genome Stability and DNA Repair
Beyond its roles during normal DNA replication, TIMELESS is a key player in the cellular response to DNA damage. It actively participates in DNA repair pathways and the activation of cell cycle checkpoints to ensure that damaged DNA is not propagated.
TIMELESS is directly involved in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, through the homologous recombination (HR) pathway. uniprot.org In response to DSBs, TIMELESS accumulates at the sites of damage. uniprot.orggenecards.org This recruitment is facilitated by its physical interaction with Poly [ADP-ribose] polymerase 1 (PARP1), a key sensor of DNA breaks. uniprot.orgjensenlab.orguniprot.org The interaction between the PARP1-binding domain (PAB) on TIMELESS and the catalytic domain of PARP1 is specific and crucial for efficient HR repair. uniprot.orgwikipedia.org This function helps to accurately repair broken DNA strands, thereby preserving genome integrity. uniprot.org
DNA damage checkpoints are critical signaling pathways that halt the cell cycle to allow time for DNA repair. TIMELESS is an important component of these checkpoint responses, particularly the intra-S phase and G2/M checkpoints. wikipedia.orgnih.gov When DNA damage or replication stress occurs, TIMELESS is required for the activation of the ATR-CHEK1 signaling pathway. uniprot.orgjensenlab.org It interacts with components of the ATR-ATRIP complex and the checkpoint kinase Chk1. wikipedia.orgnih.govusbio.net This interaction is necessary for the phosphorylation and activation of CHEK1, a key effector kinase that orchestrates the cell cycle arrest. uniprot.orggenecards.org The downregulation of TIMELESS severely compromises these checkpoint controls, highlighting its integral role in connecting the DNA damage response to cell cycle progression. nih.govusbio.netnih.gov
Role in Cell Survival Following DNA Damage or Replication Stress
The Protein Timeless Homolog (TIMELESS) is a crucial component in the cellular machinery that ensures genome stability and cell survival, particularly in response to DNA damage or replication stress. uniprot.orggenecards.org Its functions are multifaceted, involving DNA repair, stabilization of replication forks, and activation of cell cycle checkpoints. uniprot.orguni.lu
TIMELESS is integral to the ATR-CHEK1 signaling pathway, which is activated during replication stress. uniprot.orggenecards.org It forms a complex with TIPIN, which is essential for stabilizing replication forks during DNA replication under both normal and stressful conditions. uniprot.org This TIMELESS-TIPIN complex influences the phosphorylation of CHEK1 and the subsequent intra-S phase checkpoint in response to genotoxic stress. uniprot.orguniprot.org Down-regulation of TIMELESS in human cells has been shown to severely compromise replication and intra-S checkpoints. uniprot.orgnih.govnih.gov
In response to DNA double-strand breaks (DSBs), TIMELESS accumulates at the sites of damage and actively promotes homologous recombination repair. uniprot.orggenecards.org This function is mediated through its interaction with Poly (ADP-ribose) polymerase 1 (PARP1). uniprot.orgnih.gov The interaction between TIMELESS and PARP1 is critical for suppressing the accumulation of DNA gaps during replication and for the efficient repair of DSBs. nih.gov Silencing of TIMELESS significantly impairs the cell's ability to repair these breaks. nih.gov Furthermore, TIMELESS, along with its partner TIPIN and the adaptor protein CLASPIN, may contribute to the protection of replication forks independently of CHEK1 activation, as depletion of these proteins leads to chromosomal instability. uni.lu
The role of TIMELESS extends to maintaining the integrity of telomeres. Its depletion in human carcinoma cells leads to the shortening of telomeres and an increase in telomere-associated DNA damage, indicating its importance in telomere length maintenance and replication. wikipedia.org
| Interacting Protein | Function in DNA Damage/Replication Stress |
| TIPIN | Forms a complex to stabilize replication forks and mediate checkpoint signaling. uniprot.org |
| ATR-ATRIP complex | TIMELESS is required for the ATR-mediated phosphorylation and activation of Chk1. nih.govnih.gov |
| CHEK1 (Chk1) | TIMELESS is essential for the activation of the CHEK1-dependent intra-S phase checkpoint. uniprot.orguni.lu |
| PARP1 | Interacts with TIMELESS at sites of DNA damage to promote homologous recombination repair. uniprot.orgnih.gov |
| CLASPIN | Works with the TIMELESS-TIPIN complex to mediate ATR-dependent activation of CHEK1. uni.lu |
Core Mechanisms in Circadian Rhythmicity
While extensively studied for its role in genome maintenance, mammalian TIMELESS is also a significant, albeit complex, player in the regulation of the circadian clock. plos.orgnih.gov It participates in determining the pace of the clock and its ability to respond to external cues like DNA damage. plos.orgnih.govuniprot.org
Regulation of Period Length
Research has demonstrated that TIMELESS is involved in the precise determination of the circadian period length. uniprot.orggenecards.org Studies using RNA interference (RNAi) to mediate the knockdown of TIMELESS in NIH3T3 and U2OS cells resulted in a shortening of the circadian period by approximately one hour. plos.orgnih.goveur.nl This finding suggests that the cellular concentration and function of TIMELESS are critical for maintaining the normal 24-hour periodicity of the molecular clock. plos.orgnih.gov Unlike its Drosophila counterpart, where gene dosage significantly impacts the period, the regulation by mammalian TIMELESS appears to be part of a more complex post-translational regulatory network. uniprot.orgnih.gov
DNA Damage-Dependent Phase Advancing of the Circadian Clock
A critical function of TIMELESS is linking the DNA damage response machinery to the circadian clock. plos.orgnih.gov It is required for the phase advancing of the circadian clock that occurs in response to DNA damage. uniprot.orggenecards.org For instance, cells exposed to ionizing radiation typically show a phase advance of about two hours; however, when TIMELESS is down-regulated, this effect is significantly diminished. plos.orgeur.nl This indicates that TIMELESS acts as a key mediator, translating the DNA damage signal into a temporal shift in the circadian rhythm. plos.orgeur.nl This connection is vital for coordinating cellular repair processes with the appropriate phase of the cell cycle and circadian clock.
Negative Regulation of CLOCK/NPAS2-ARTNL/BMAL1-induced Transactivation
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The positive limb of this loop is driven by the heterodimeric transcription factors CLOCK-BMAL1 (or NPAS2-BMAL1), which activate the transcription of core clock genes, including the Period (Per) and Cryptochrome (B1237616) (Cry) genes. plos.orgescholarship.org The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus forming the negative feedback loop.
Mammalian TIMELESS participates in this negative regulation. nih.gov It has been shown to interact with PER proteins (PER1, PER2) and CRY1. plos.orgnih.gov TIMELESS and PER1 can specifically inhibit the transactivation of the mPer1 promoter induced by CLOCK-BMAL1. nih.gov This suggests that TIMELESS acts as a component of the negative feedback complex, helping to repress the transcriptional activity of the positive loop and thereby ensuring the rhythmic expression of clock genes. uniprot.orgnih.gov
| Circadian Component | Interaction/Effect with TIMELESS |
| Period Length | Knockdown of TIMELESS shortens the circadian period by ~1 hour. plos.orgnih.gov |
| DNA Damage | TIMELESS is required for the phase advance of the circadian clock induced by DNA damage. plos.orgeur.nl |
| CLOCK-BMAL1 | TIMELESS, with PER1, negatively regulates CLOCK-BMAL1-induced transcription. uniprot.orgnih.gov |
| PER1, PER2 | Interacts with TIMELESS to inhibit CLOCK-BMAL1 activity. nih.gov |
| CRY1 | Interacts with TIMELESS; this interaction can be competed by PER2. plos.orgnih.gov |
Interconnection of Circadian Clock and Cell Cycle Regulation
The mammalian TIMELESS protein serves as a pivotal molecular link between the circadian clock and the cell cycle. nih.govwikipedia.org This connection is crucial for ensuring that cell proliferation is coordinated with the daily rhythms of the organism, a process sometimes referred to as "gating". escholarship.org
TIMELESS physically interacts with key proteins from both regulatory systems. It binds to circadian proteins like CRY2 and cell cycle checkpoint proteins such as Chk1 and the ATR-ATRIP complex. nih.govnih.govusbio.net This dual interaction capability places TIMELESS at the crossroads of these two fundamental cellular processes. uniprot.orgnih.gov The down-regulation of TIMELESS compromises DNA damage checkpoints, highlighting its direct role in cell cycle control. nih.gov This suggests a model of "direct coupling" where a single protein, TIMELESS, whose expression can be influenced by the circadian clock, is also a core component of the cell cycle checkpoint system. wikipedia.org By mediating the DNA damage checkpoint response, TIMELESS ensures that the integrity of the genome is maintained before cell division, and this surveillance is temporally coordinated by the circadian system. uniprot.orgnih.gov
Roles in Higher-Order Biological Processes
Beyond its core roles in the cell cycle and circadian rhythm, TIMELESS is implicated in a range of higher-order biological processes that are critical for development and homeostasis. Its function in maintaining genomic stability through DNA repair and telomere maintenance has profound implications for organismal health. genecards.orgnih.govwikipedia.org Dysregulation of TIMELESS has been associated with several pathological conditions, including various forms of cancer, such as prostate, lung, and breast cancer, where its role in cell proliferation and DNA repair is critical. genecards.orgnih.gov Furthermore, there is evidence linking changes in the TIMELESS gene to mental disorders. genecards.org It is also essential for embryonic development in mice, indicating a function that is fundamental to organismal viability from the earliest stages of life. wikipedia.org
Neuronal Function and Synaptic Plasticity
TIMELESS plays a significant, neuron-specific role in modulating the fundamental mechanisms of synaptic function and plasticity. nih.govnih.gov Its expression in the mammalian hippocampus, a key region for learning and memory, follows a circadian rhythm. nih.govsigmaaldrich.com The protein acts as a transcriptional regulator that influences synaptic-plasticity-related genes, thereby affecting basal neurotransmission. nih.gov
A primary mechanism through which TIMELESS exerts its influence is by regulating cyclic AMP (cAMP) signaling. nih.govnih.gov It achieves this by binding to the chromatin of and promoting the transcription of the Phosphodiesterase 4B (Pde4b) gene. nih.govsigmaaldrich.com By increasing the expression of PDE4B, an enzyme that degrades cAMP, TIMELESS negatively regulates cAMP levels. This modulation of the cAMP signaling pathway is crucial for controlling the function of AMPA receptor GluA1, a key component in synaptic plasticity. nih.govsigmaaldrich.com
Research involving the conditional deletion of the Timeless gene in the adult forebrain of mice has demonstrated a significant attenuation of hippocampal Schaffer-collateral synapse long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govnih.gov This indicates that TIMELESS is essential for maintaining the cellular processes that underlie the strengthening of synapses.
| Key Finding | Organism/Model | Cellular/Molecular Impact | Reference |
| TIMELESS regulates cAMP signaling | Mouse Hippocampus | Promotes transcription of Pde4b, negatively regulating cAMP levels. | nih.gov |
| Neuronal deletion of Timeless | Adult Mouse Forebrain | Attenuation of hippocampal long-term potentiation (LTP). | nih.govnih.gov |
| TIMELESS expression pattern | Mammalian Hippocampus | Exhibits circadian rhythmicity. | nih.govsigmaaldrich.com |
Cognitive Function and Memory
The regulatory functions of TIMELESS in synaptic plasticity directly translate to its importance in higher-order cognitive functions, particularly memory. nih.govresearchgate.net The protein's role as a transcriptional regulator that balances PDE4B/cAMP levels is critical for sustaining the adequate basal neurotransmission required for memory formation and consolidation. nih.gov
Studies have shown that the conditional deletion of Timeless in the forebrains of adult mice leads to impairments in both working memory and contextual fear memory. nih.govnih.gov These cognitive deficits are directly linked to the observed impairments in hippocampal LTP, highlighting the chain of influence from gene expression to synaptic function and ultimately to behavior. nih.gov The synergistic action of TIMELESS and another core clock protein, BMAL1, is thought to upregulate synaptic plasticity and cognition by regulating the expression of genes associated with neuronal function. researchgate.net The disruption of these circadian regulators can, therefore, have a significant impact on cognitive performance. researchgate.net
| Cognitive Domain | Effect of Timeless Deletion | Associated Synaptic Change | Organism | Reference |
| Working Memory | Impaired | Attenuation of hippocampal LTP | Mouse | nih.gov |
| Contextual Fear Memory | Impaired | Attenuation of hippocampal LTP | Mouse | nih.govnih.gov |
Epithelial Cell Morphogenesis and Branching Tubule Formation
Beyond the nervous system, TIMELESS is a key player in the developmental processes of epithelial tissues, specifically in morphogenesis and the formation of branching tubules. nih.govjensenlab.orgjensenlab.orgptglab.comuniprot.org This function is fundamental to the development of complex organs such as the kidney, lung, and liver. nih.gov
In the context of kidney development, the mammalian ortholog of Timeless (mTim) has been identified as a potential immediate early gene. nih.gov Its expression is highest in regions of active branching of the ureteric bud (UB), the epithelial progenitor of the kidney collecting system. nih.gov Research using organ culture models has shown that the selective down-regulation of mTim leads to a profound inhibition of embryonic kidney growth and UB morphogenesis. nih.gov
Crucially, this effect is intrinsic to the epithelial cells themselves. When mTim is down-regulated in isolated ureteric buds cultured without the surrounding mesenchymal tissue, a marked inhibition of morphogenesis is still observed. nih.gov This demonstrates a direct role for TIMELESS within the epithelial cell morphogenetic pathway that drives the formation of intricate, branching tubular networks, a common structural feature of many secretory organs. nih.gov
| Tissue/Organ | Process | Role of TIMELESS | Consequence of Down-regulation | Reference |
| Embryonic Kidney | Ureteric Bud (UB) Morphogenesis | Essential for branching morphogenesis | Profound inhibition of UB branching and kidney growth | nih.gov |
| Epithelial Tissues (general) | Branching Tubule Formation | Plays an important role in the morphogenetic program | Impaired formation of tubular structures | nih.govjensenlab.orgptglab.com |
Referenced Compounds
Regulatory Mechanisms of Protein Timeless Homolog Activity
Transcriptional Regulation and Rhythmic Expression
The expression of the TIMELESS gene is subject to transcriptional regulation, contributing to the rhythmic oscillation of its protein levels, a key feature of its role in the circadian clock. wikipedia.org In Drosophila, the transcription of timeless is part of a negative feedback loop involving the CLOCK (CLK) and CYCLE (CYC) proteins, which act as transcriptional activators. nih.gov The TIMELESS protein, in a complex with PERIOD (PER) protein, inhibits the activity of the CLK/CYC complex, thereby repressing its own transcription. wikipedia.orgnih.gov This autoregulatory loop is fundamental to the generation of circadian rhythms. wikipedia.org
In mammals, while the core clock mechanism differs slightly, TIMELESS is also considered a clock-controlled gene. nih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) analysis has identified TIMELESS as a chromatin-bound protein that can regulate transcription. nih.gov For instance, TIMELESS can promote the expression of phosphodiesterase 4B (PDE4B), which shows circadian fluctuation in the hippocampus. nih.gov The rhythmic binding of chromatin remodelers, such as the BRAHMA (BRM) protein, to clock gene promoters is regulated by core clock proteins like CLOCK and TIMELESS, facilitating rhythmic gene expression cycles. nih.gov
Furthermore, specific transcription factors can modulate TIMELESS expression. For example, SP3-induced transcription of Timeless has been shown to contribute to cell growth in lung adenocarcinoma. nih.gov
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the dynamic regulation of TIMELESS function, influencing its stability, subcellular localization, and interactions with other proteins.
Phosphorylation and Dephosphorylation
Phosphorylation is a key PTM that governs the temporal regulation of TIMELESS activity. In Drosophila, both PERIOD (PER) and TIMELESS (TIM) proteins are progressively phosphorylated to carry out their phase-specific functions. researchgate.net Several kinases have been implicated in this process. For instance, Casein Kinase 2 (CK2) and SHAGGY (SGG), the homolog of mammalian glycogen (B147801) synthase kinase-3β (GSK3β), phosphorylate TIM and promote its nuclear entry. nih.gov Specifically, phosphorylation of TIM at serine 1404 (S1404) by CK2 in the cytoplasm has been shown to inhibit its interaction with the nuclear export protein XPO1, thereby promoting the nuclear accumulation of the PER-TIM heterodimer. researchgate.net
Dephosphorylation events also play a critical role. The phosphatase of regenerating liver-1 (PRL-1) promotes TIM accumulation and dephosphorylation, a mechanism that helps set the period length and phase of the circadian clock. sdbonline.org In mammals, the TIMELESS-TIPIN complex influences CHEK1 phosphorylation in response to genotoxic stress. uniprot.orguniprot.org Depletion of TIMELESS leads to increased phosphorylation of CHK1 and CDK1, triggering a G2/M cell cycle arrest. nih.gov
| Regulator | Modification | Effect on TIMELESS | Functional Consequence |
| Casein Kinase 2 (CK2) | Phosphorylation (at S1404 in Drosophila) | Inhibits nuclear export | Promotes nuclear accumulation |
| SHAGGY (SGG) / GSK3β | Phosphorylation | Promotes nuclear entry | Regulation of circadian rhythm |
| Phosphatase of Regenerating Liver-1 (PRL-1) | Dephosphorylation | Promotes accumulation | Sets period length and phase of the clock |
Ubiquitination and Proteasomal Degradation
The stability and turnover of the TIMELESS protein are controlled by ubiquitination and subsequent degradation by the proteasome. This process is essential for the rhythmic cycling of TIMELESS levels. In Drosophila, the F-box protein SLIMB, a component of the CULLIN-1-based SCF E3 ubiquitin ligase complex, is involved in the circadian degradation of phosphorylated PER, and also affects TIM. nih.govnih.gov
Furthermore, CULLIN-3 (CUL-3) has been identified as a key component in controlling TIM oscillations. nih.gov CUL-3 forms protein complexes with hypo-phosphorylated TIM and its deregulation leads to the rapid abolishment of TIM cycling. nih.gov SLMB, in contrast, preferentially associates with phosphorylated TIM and affects TIM more strongly in the presence of PER. nih.gov These findings suggest that different ubiquitination complexes, CULLIN-1 and CULLIN-3, have distinct roles in the degradation of TIMELESS, contributing to the precise timing of the circadian clock. nih.gov
| Ubiquitin Ligase Complex | Associated TIMELESS Phosphorylation State | Effect on TIMELESS |
| CULLIN-3 (CUL-3) | Hypo-phosphorylated | Controls oscillations and degradation |
| CULLIN-1 (via SLMB) | Phosphorylated | Contributes to degradation, especially in the presence of PER |
Acetylation
The transcriptional regulation of the TIMELESS gene can be influenced by histone acetylation. One study has shown that the upregulation of Timeless in colorectal cancer is attributed to CREB-binding protein (CBP)/p300-mediated H3K27 acetylation of the Timeless promoter region. nih.gov This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of the gene and subsequent protein expression. nih.gov
Alternative Splicing and Isoform Functionality
Alternative splicing of the TIMELESS pre-mRNA generates multiple transcript variants, which can be translated into different protein isoforms. nih.govyoutube.com This mechanism contributes to the functional diversity of TIMELESS. In humans, at least two isoforms are produced by alternative splicing. uniprot.org The mouse Timeless gene is known to produce six different isoforms. uniprot.org
While the precise functions of all isoforms are not fully elucidated, there is evidence for their differential roles. For example, in mammals, a long isoform (l-TIM) and a short isoform (s-TIM) have been described. plos.org The l-TIM isoform, but not the s-TIM isoform, interacts with CRY1, and they can reciprocally regulate their nuclear translocation. plos.org The existence of multiple isoforms with potentially distinct interaction partners and subcellular localizations suggests a complex layer of regulation that allows TIMELESS to participate in a wide range of cellular processes beyond its core clock function. nih.govnih.gov The thermosensitive splicing of tim mRNA in Drosophila also contributes to its role in regulating seasonal physiology. nih.gov
Subcellular Localization and Trafficking
The function of TIMELESS is tightly controlled by its subcellular localization, which is a dynamically regulated process. uniprot.org TIMELESS is found in both the nucleus and the cytoplasm, and its trafficking between these compartments is critical for its roles in the circadian clock and DNA damage response. nih.govsdbonline.org
In the context of the circadian rhythm in Drosophila, TIM accumulates in the cytoplasm and its nuclear entry is dependent on its interaction with PER. sdbonline.orgsdbonline.org The PER-TIM heterodimer then translocates to the nucleus to regulate transcription. nih.govuniprot.org Mutations that prevent the nuclear accumulation of TIM can lead to altered circadian phenotypes. nih.gov
Post-translational modifications, particularly phosphorylation, play a direct role in regulating TIMELESS trafficking. As mentioned, phosphorylation of S1404 in Drosophila TIM inhibits its nuclear export. researchgate.netnih.gov In mammals, the C-terminus of TIMELESS is necessary for its nuclear localization. plos.org Residues 1182-1199 are thought to contain a nuclear localization signal. genecards.org Furthermore, TIMELESS promotes the nuclear localization of its interaction partner, TIPIN. uniprot.orggenecards.orgjensenlab.org In response to DNA double-strand breaks, TIMELESS accumulates at sites of DNA damage through its interaction with PARP1. uniprot.orggenecards.orgjensenlab.org
| Cellular Location | Associated Function/State | Regulating Factors |
| Cytoplasm | Accumulation phase, perinuclear localization before nuclear entry | Interaction with PER, phosphorylation state |
| Nucleus | Transcriptional repression (with PER), DNA damage response | Interaction with PER, phosphorylation, nuclear localization signal |
| DNA Damage Sites | Homologous recombination repair | Interaction with PARP1 |
Advanced Methodologies for Studying Protein Timeless Homolog
Genetic Perturbation Techniques
Genetic perturbation is a cornerstone for understanding the in vivo functions of Protein Timeless Homolog (TIM). These techniques involve the deliberate alteration of the timeless gene or its expression to observe the resulting physiological and molecular effects. Key methods include the generation of mutants, RNA interference, and gene knockouts.
One of the foundational discoveries in the field came from forward genetic screening in Drosophila melanogaster, which identified the tim01 mutant. wikipedia.org This mutation leads to an inability to establish proper circadian rhythms, demonstrating the gene's essential role in the biological clock. wikipedia.org Further studies on timeless mutants in Drosophila revealed that they constitutively produce low levels of the PERIOD (PER) protein and suppress the normal circadian cycling of PER protein abundance and phosphorylation.
In mammalian systems, researchers frequently employ RNA interference (RNAi) to achieve a temporary reduction in TIM protein levels, a technique known as knockdown. Down-regulation of TIM in human cells has been shown to compromise replication and intra-S phase checkpoints, highlighting its crucial role in the DNA damage response. Similarly, short-term knockdown of mammalian TIM (mTIM) can cause phase resetting of the circadian clock, while long-term knockdown disrupts circadian neuronal activity rhythms. nih.gov The loss of TIM is also associated with significant replication stress, underscoring its function in maintaining genome stability.
The following table summarizes key genetic perturbation techniques and their observed impact on cellular processes.
| Technique | Model Organism/System | Key Findings | References |
| Forward Genetic Screening (mutant) | Drosophila melanogaster | Identification of tim01 mutant, causing arrhythmic behavior. | wikipedia.org |
| Gene Mutation | Drosophila melanogaster | Suppresses circadian oscillations of per transcription and PER protein cycling. | |
| RNA interference (knockdown) | Human Cells | Compromises DNA replication and intra-S phase checkpoints. | |
| RNA interference (knockdown) | Mammalian Systems | Disrupts circadian rhythms and neuronal activity. | nih.gov |
Molecular Interaction Mapping
Identifying the proteins that physically associate with TIM is crucial for understanding the molecular pathways it regulates. A variety of techniques are used to map these interactions, with co-immunoprecipitation and yeast two-hybrid assays being particularly prominent. These studies have revealed that TIM is a key component of several protein complexes involved in both circadian rhythm and DNA metabolism.
In its circadian function, TIM forms a well-established heterodimer with the PERIOD (PER) protein. wikipedia.org This TIM:PER complex is central to the negative feedback loop of the clock, where it translocates to the nucleus to inhibit the activity of the CLOCK/CYCLE (or CLOCK/BMAL1) transcription factors. wikipedia.org TIM also interacts with Cryptochrome (B1237616) (CRY), a photoreceptor that, in the presence of light, binds to TIM and targets it for degradation, thereby resetting the clock. wikipedia.org
In its role related to DNA replication and repair, TIM forms an obligate heterodimer with the Timeless-interacting protein (TIPIN). nih.govjensenlab.org The TIM-TIPIN complex is a core part of the replication fork protection complex (FPC) and associates with numerous components of the replisome, including the MCM helicase complex (Mcm2-7), DNA polymerases, and Replication Protein A (RPA). nih.govpnas.org Furthermore, TIM interacts directly with Poly (ADP-ribose) polymerase 1 (PARP1) to promote homologous recombination repair of DNA double-strand breaks. jensenlab.orggenecards.orgebi.ac.uk It also interacts with checkpoint proteins like CHEK1 and the ATR-ATRIP complex, linking the circadian cycle with the DNA damage checkpoint response.
The table below details some of the key interacting partners of Protein Timeless Homolog.
| Interacting Protein | Function of Interaction | Context | References |
| Period (PER) proteins | Forms heterodimer to regulate circadian gene expression. | Circadian Rhythm | wikipedia.org |
| Cryptochrome (CRY) proteins | Mediates light-dependent degradation of TIM. | Circadian Rhythm | ontosight.ai |
| TIPIN | Forms constitutive heterodimer (part of Fork Protection Complex). | DNA Replication/Repair | nih.govjensenlab.org |
| PARP1 | Promotes homologous recombination repair. | DNA Repair | jensenlab.orggenecards.orgebi.ac.uk |
| MCM2-7 Complex | Associates with the replicative helicase at the fork. | DNA Replication | pnas.org |
| CHEK1 | Mediates S-phase checkpoint activation. | DNA Damage Response | jensenlab.org |
| ATR-ATRIP Complex | Required for ATR-CHEK1 pathway activation. | DNA Damage Response | jensenlab.org |
Structural Biology Approaches
Structural biology provides atomic-level insights into how TIM functions and interacts with its partners. The primary techniques used are X-ray crystallography and cryogenic electron microscopy (cryo-EM), which have successfully resolved the structures of TIM domains and its complexes with other proteins.
X-ray crystallography was used to determine the 1.85 Å resolution structure of a large N-terminal segment of human TIM (residues 1-463). nih.gov This work revealed the domain's architecture and showed that this region contains a partial binding site for its partner, TIPIN. nih.gov
More recently, cryo-EM has been instrumental in visualizing larger TIM-containing complexes. The structure of the Drosophila CRY:TIM complex was solved, revealing how the light-sensing cryptochrome recognizes its target. nih.govnih.gov This study showed that CRY engages the N-terminal armadillo (ARM) repeats of TIM and also binds a C-terminal TIM helix. nih.gov The structure provided a mechanistic explanation for how light absorption by CRY's flavin cofactor leads to conformational changes that trigger TIM binding and subsequent degradation. nih.govnih.gov These structural studies also highlight conserved domains, such as a DNA-binding domain and a PARP1-binding (PAB) domain, which are critical for TIM's role in maintaining genome integrity. genecards.orgresearchgate.net
| Methodology | Target | Key Structural Insights | References |
| X-ray Crystallography | N-terminal domain (1-463) of human TIM | Revealed a defined structure and a partial binding site for TIPIN. | nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Drosophila CRY:TIM complex | Detailed the molecular interface, showing how TIM's N-terminus inserts into a pocket on CRY upon light activation. | nih.govnih.gov |
| Sequence/Structural Analysis | Full-length TIM | Identification of conserved domains including ARM repeats, a DNA-binding domain, and a PARP1-binding domain. | genecards.orgresearchgate.net |
Chromatin Immunoprecipitation (ChIP) and Genomic Profiling
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the locations on the genome where a specific protein, such as TIM, is bound. researchgate.net When combined with high-throughput sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR), this method provides a genome-wide profile of a protein's DNA-binding sites and offers insights into its role in gene regulation.
ChIP-based studies have been essential in defining TIM's function as a chromatin-associated protein. In Drosophila, ChIP-qPCR experiments have shown that TIM, along with the core clock protein CLOCK, regulates the rhythmic binding of the BRAHMA chromatin-remodeling protein to the promoters of clock genes like period. This facilitates the daily cycles of transcriptional activation and repression that drive the circadian oscillator.
In mammals, ChIP-seq analysis in the mouse hippocampus identified TIM as a potential transcriptional activator involved in synaptic plasticity. sdbonline.org This research revealed that TIM promotes the expression of Pde4b, a key enzyme in cAMP signaling, which is critical for hippocampal development and cognitive function. sdbonline.org These findings highlight a role for TIM beyond the core clock and DNA repair, linking it directly to the transcriptional regulation of pathways that support cognition. sdbonline.org
| Methodology | System | Key Findings | References |
| ChIP-qPCR | Drosophila | TIM and CLOCK regulate the rhythmic binding of the BRAHMA remodeler to clock gene promoters. | |
| ChIP-seq | Mouse Hippocampus | Identified TIM as a chromatin-bound transcriptional regulator that promotes the expression of Pde4b. | sdbonline.org |
In Vitro Reconstitution Systems for Functional Assays
While cellular studies are vital, in vitro reconstitution systems offer a reductionist approach to dissect the precise biochemical functions of proteins in a controlled, cell-free environment. These assays typically use purified proteins to "rebuild" a specific molecular process, allowing researchers to determine the direct effect of each component.
Such systems have been critical for understanding the role of the TIM-TIPIN complex in DNA replication. nih.gov In vitro replication assays using purified human proteins have demonstrated that the TIM-TIPIN complex directly influences the activity of the replisome. pnas.org Specifically, the complex was shown to inhibit the ATPase and DNA unwinding activities of the CMG (Cdc45-Mcm2-7-GINS) replicative helicase. nih.gov Conversely, the same complex enhances the processivity of DNA polymerases. pnas.orgnih.gov This dual function suggests a model where TIM-TIPIN acts as a crucial coupling factor, ensuring that DNA unwinding by the helicase is coordinated with DNA synthesis by the polymerases, thereby preventing the accumulation of excessive single-stranded DNA and maintaining replication fork stability. pnas.orgnih.gov
Further in vitro studies have shown that the TIM-TIPIN complex is necessary for efficient replication through specific DNA structures, such as telomeric DNA, and for pausing at replication fork barriers. nih.govnih.gov
Compound and Protein List
| Name | Type |
| Protein Timeless Homolog (TIM) | Protein |
| Period (PER) | Protein |
| Cryptochrome (CRY) | Protein |
| CLOCK | Protein |
| CYCLE / BMAL1 | Protein |
| TIPIN | Protein |
| PARP1 | Protein |
| MCM2-7 | Protein Complex |
| CHEK1 | Protein |
| ATR | Protein |
| ATRIP | Protein |
| BRAHMA | Protein |
| Pde4b | Protein |
| Replication Protein A (RPA) | Protein |
| CMG complex | Protein Complex |
| cAMP | Small Molecule |
Concluding Perspectives and Future Research Directions
Elucidating the Precise Role of Protein Timeless Homolog in Specific Molecular Interactions and Functions
A primary focus of future research will be to dissect the specific molecular interactions of TIMELESS and delineate their functional consequences. The protein is known to interact with a host of other proteins, forming dynamic complexes that execute its diverse functions. genecards.org
Key areas for future investigation include:
Circadian Clock Machinery: While the interaction of TIME-LESS with core clock proteins like PERIOD (PER) and CRYPTOCHROME (B1237616) (CRY) is established as central to the circadian negative feedback loop, the precise stoichiometry and temporal regulation of these complexes remain to be fully elucidated. ontosight.aiwikipedia.org Understanding how these interactions are modulated to control the period length and phase of the circadian clock is a key question. uniprot.orgmedchemexpress.eu
DNA Replication and Repair: TIMELESS forms a crucial complex with TIPIN, which is essential for stabilizing replication forks, especially under conditions of replicative stress. uniprot.orggenecards.orgmedchemexpress.eu Future studies should aim to understand how the TIMELESS-TIPIN complex interacts with the replisome machinery, including the MCM2-7 complex and various DNA polymerases, to couple DNA unwinding with synthesis. genecards.orguniprot.org Furthermore, its interaction with PARP1 in promoting homologous recombination repair at double-strand breaks warrants deeper investigation to clarify its role in maintaining genome stability. uniprot.orggenecards.org
Cell Cycle Checkpoints: TIMELESS is implicated in the ATR-CHEK1 signaling pathway, which is vital for the intra-S phase and G2/M checkpoints. uniprot.orgwikipedia.org Deciphering the exact mechanism by which TIMELESS participates in checkpoint activation and signaling will be crucial for understanding how cells respond to DNA damage.
Table 1: Key Molecular Interactions of Protein Timeless Homolog
| Interacting Protein | Function of Interaction |
| PERIOD (PER) proteins | Formation of a heterodimer essential for the circadian negative feedback loop. wikipedia.orgsdbonline.org |
| CRYPTOCHROME (CRY) proteins | Component of the core circadian oscillator complex. ontosight.aiuniprot.org |
| TIPIN | Forms a complex to stabilize replication forks and regulate DNA replication. uniprot.orggenecards.orgmedchemexpress.eu |
| PARP1 | Promotes homologous recombination repair of DNA double-strand breaks. uniprot.orggenecards.org |
| CHEK1 | Involved in the ATR-CHEK1 pathway for cell cycle checkpoint control. uniprot.orgwikipedia.org |
| MCM2-7 complex | Associates with the replisome during DNA replication. genecards.orguniprot.org |
Understanding the Regulatory Networks Governing Protein Timeless Homolog Function in Health and Disease States
Dysregulation of TIMELESS function has been linked to a variety of pathological conditions, including sleep disorders, metabolic syndrome, and cancer. nih.govontosight.ai A critical area of future research is to unravel the complex regulatory networks that govern TIMELESS expression and activity in both physiological and pathological contexts.
Transcriptional and Post-transcriptional Regulation: Research has begun to uncover the factors that regulate the expression of the TIMELESS gene. For instance, SP3-induced transcription has been shown to contribute to cell growth in lung adenocarcinoma. nih.gov Further investigation into the transcriptional activators and repressors, as well as microRNAs and other non-coding RNAs that modulate TIMELESS mRNA stability and translation, is needed.
Post-translational Modifications: Understanding how post-translational modifications, such as phosphorylation, ubiquitination, and SUMOylation, affect TIMELESS stability, subcellular localization, and interaction with other proteins is essential. For example, dephosphorylation of TIM by PRL-1 has been identified as a core clock mechanism. sdbonline.org
Role in Carcinogenesis: Aberrant TIMELESS expression is increasingly implicated in various cancers, including lung, breast, colorectal, and oral squamous cell carcinoma. nih.gov It has been shown to promote proliferation, migration, and even upregulate PD-L1 expression, contributing to an immunosuppressive tumor microenvironment. nih.govnih.gov Future studies should focus on the specific signaling pathways, such as the EGFR and AMPK pathways, that are activated by TIMELESS in different cancer types. nih.gov
Development of Novel Research Tools and Models for Protein Timeless Homolog Studies
Advancing our understanding of TIMELESS necessitates the development of more sophisticated research tools and models.
Advanced Imaging Techniques: High-resolution live-cell imaging techniques can provide unprecedented insights into the dynamic localization and interactions of TIMELESS within cellular compartments like the nucleus and at replication forks. uniprot.org
Genetically Engineered Models: The use of genetically engineered mouse models and cell lines, including those with inducible degradation of TIMELESS, will be instrumental in dissecting its function in a temporal and tissue-specific manner. nih.govnih.gov The study of TIMELESS homologs in organisms like Drosophila melanogaster and Caenorhabditis elegans will continue to provide valuable evolutionary and mechanistic insights. wikipedia.orgnih.gov
High-Throughput Screening: The development of high-throughput screening assays can facilitate the identification of small molecules that modulate TIMELESS activity or its interaction with other proteins. These could serve as valuable research tools and potential starting points for therapeutic development.
Bridging Mechanistic Insights of Protein Timeless Homolog to Broader Biological Significance
A major goal for the future is to connect the mechanistic details of TIMELESS function to its broader impact on organismal health and disease.
Connecting Circadian Rhythm to Metabolism and Aging: TIMELESS plays a key role in the circadian clock, which is intricately linked to metabolic homeostasis. ontosight.ai Investigating how TIMELESS-mediated circadian control influences metabolic pathways and how its dysregulation contributes to metabolic disorders is a promising research avenue. Furthermore, the link between the circadian clock and aging is an emerging field, and the role of TIMELESS in this process, potentially through its function in maintaining genome integrity, warrants exploration. sdbonline.org
TIMELESS as a Therapeutic Target: Given its role in cancer progression and its potential as a biomarker, exploring TIMELESS as a therapeutic target is a significant future direction. nih.gov Strategies could involve developing inhibitors of its enzymatic activity (if any is discovered) or disrupting its interactions with key binding partners involved in cancer-promoting pathways.
Integrating Multi-Omics Data: An integrative approach, combining genomics, transcriptomics, proteomics, and metabolomics data from various model systems and human cohorts, will be crucial to build a comprehensive understanding of the TIMELESS regulatory network and its systemic effects in health and disease.
Q & A
Q. What experimental techniques are commonly used to study Protein Timeless Homolog (848-856), and how do they contribute to functional characterization?
Researchers employ techniques such as Western blotting (WB), co-immunoprecipitation (co-IP), and chromatin immunoprecipitation sequencing (ChIP-seq) to study expression levels, protein-protein interactions, and DNA-binding roles. For example, WB using antibodies targeting residues 848-856 (e.g., TIMELESS-specific antibodies) validates protein expression under circadian conditions . Co-IP helps identify interaction partners, while ChIP-seq maps genomic binding sites. These methods are foundational for hypotheses about roles in DNA replication or circadian regulation .
Q. How do researchers determine the structural homology of Protein Timeless Homolog (848-856) across species?
Structural homology is assessed via sequence alignment tools (e.g., BLAST) and homology modeling. Steps include:
- Template identification : Search structural databases (e.g., PDB) for proteins with >30% sequence identity.
- Model building : Use tools like MODELLER to generate 3D structures based on conserved regions.
- Validation : Verify models with Ramachandran plots and molecular dynamics simulations . Cross-species comparisons often reveal conserved domains (e.g., DNA-binding regions) but require functional assays to confirm relevance .
Q. What quality control measures are essential when synthesizing peptides for studying Protein Timeless Homolog (848-856)?
Critical QC steps include:
- Mass spectrometry (MS) : Confirm peptide mass and purity (>95%).
- HPLC analysis : Assess solubility and batch-to-batch consistency.
- Functional validation : Test bioactivity in assays (e.g., kinase inhibition). For sensitive assays (e.g., cell-based studies), additional analyses like peptide content quantification or TFA removal (<1%) are recommended to minimize variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in post-translational modification (PTM) data for Protein Timeless Homolog (848-856) across different experimental platforms?
Conflicting PTM data (e.g., phosphorylation sites) require:
- Orthogonal validation : Combine MS/MS with site-directed mutagenesis or phospho-specific antibodies.
- Contextual analysis : Compare PTM patterns under specific conditions (e.g., cell cycle phase).
- Data standardization : Use repositories like ProteomeXchange to align reporting formats (e.g., confidence scores, fragmentation methods) .
Q. What computational strategies integrate homology modeling and protein docking for functional analysis of Protein Timeless Homolog (848-856)?
Advanced workflows include:
- Template-based docking : Use homolog structures (e.g., yeast Tof1) to predict interaction interfaces.
- Flexible docking algorithms : Account for conformational changes using tools like HADDOCK.
- Benchmarking : Validate models against experimental data (e.g., mutagenesis results). Tools like the PDB-based benchmark dataset enable systematic testing of docking accuracy across homologs .
Q. What statistical frameworks are recommended for analyzing time-resolved expression data of Protein Timeless Homolog (848-856) in circadian rhythm studies?
Key approaches include:
- Circadian-specific models : Use JTK_CYCLE or RAIN algorithms to detect rhythmicity.
- Mixed-effects models : Account for biological replicates and technical noise.
- Bayesian inference : Estimate uncertainty in phase/amplitude measurements. Reporting must include effect sizes (e.g., Cohen’s d), exact p-values, and confidence intervals to ensure reproducibility .
Methodological Considerations
- Data availability : Deposit raw data (e.g., ChIP-seq, proteomics) in public repositories (e.g., GEO, PRIDE) with accession codes .
- Code sharing : Archive custom algorithms (e.g., homology modeling scripts) on GitHub for peer review .
- Ethical reporting : Disclose batch variations in peptide synthesis and statistical adjustments for multiple comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
